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Compound Name: 4-Butoxypiperidine hydrochloride
CAS No.: 460365-20-2
Cat. No.: B1461968
. J

Executive Summary

The piperidine scaffold remains a cornerstone in medicinal chemistry, particularly for ligands
targeting Voltage-Gated Sodium Channels (NaV). While traditional amino-amide anesthetics
(e.g., Lidocaine, Bupivacaine) dominate the clinic, they often suffer from limited duration of
action and potential cardiotoxicity.

This guide analyzes 4-Butoxypiperidine derivatives, a structural class that leverages an ether-
linked lipophilic tail to enhance membrane partitioning and channel affinity. Comparative data
indicates that optimizing the 4-alkoxy chain to a butyl length creates a "Goldilocks" zone—
balancing hydrophobicity (LogP) with solubility—resulting in derivatives with up to 2.6x the
duration of action of Lidocaine.

The Pharmacophore: 4-Butoxypiperidine

To understand the SAR, we must deconstruct the molecule into its three functional domains.
Unlike the amide linkage in Lidocaine, the 4-butoxypiperidine scaffold utilizes an ether linkage,
which alters metabolic stability and conformational flexibility.

Structural Domains[1]

e The Basic Head (Piperidine Nitrogen):
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o Role: lonizable center (pKa ~8.0-9.0).

o Function: Exists in equilibrium between neutral (membrane-permeable) and protonated
(active) forms. The protonated form binds to the intracellular side of the NaV channel.

e The Linker (Ether Oxygen):
o Role: Hydrogen bond acceptor.

o Function: Increases flexibility compared to rigid amide bonds, allowing better induced fit
within the channel pore.

» The Lipophilic Tail (4-Butoxy Group):
o Role: Hydrophobic anchor.

o Function: The butyl chain provides critical Van der Waals interactions with the hydrophobic
residues (e.g., Phenylalanine) lining the channel fenestrations.
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Figure 1: SAR Decision Tree illustrating the optimization of the alkoxy chain length. The C4
(butoxy) chain represents the optimal balance between potency and physicochemical
properties.

Comparative Performance Analysis

The following data synthesizes experimental results comparing N-substituted 4-
butoxypiperidine derivatives (specifically the LAS-series analogs) against clinical standards.

Table 1: Potency and Duration Profiles (In Vivo
Infiltration 2 hesia)

. Duration of o
Relative Toxicity
Core . Full .
Compound Linker Type Potency . Risk (hRERG
Scaffold Anesthesia .
(Index) . inhibition)
(min)
Lidocaine Xylidine Amide 1.0 (Ref) 25+5 Moderate
Procaine PABA Ester 0.5 15+4 Low
Bupivacaine Piperidine Amide 4.0 180 + 20 High
4-Butoxy
o . Low-
Derivative Piperidine Ether ~3.5 65+ 10
Moderate
(LAS-251)
4-Butoxy
Derivative Piperidine Ether ~4.2 95+ 12 Low
(LAS-286)

Key Insight: The 4-butoxy derivatives (LAS-286) demonstrate a duration of action significantly
longer than Lidocaine (2.6x) and approaching Bupivacaine, but often with a more favorable
toxicity profile due to the specific ether linkage reducing peak plasma concentrations via tissue
distribution.

Mechanism of Action: The Modulated Receptor[2]
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4-Butoxypiperidines function as state-dependent Sodium Channel Blockers. They exhibit higher
affinity for the inactivated state of the channel, which is crucial for targeting rapidly firing
neurons (pain signals) while sparing normal physiological function.

Mechanistic Pathway[1][2][3]
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Figure 2: Mechanism of Action. The lipophilic 4-butoxy tail facilitates membrane entry, while the
protonated nitrogen blocks the pore from the intracellular side.

Experimental Protocols

To validate the SAR of these derivatives, the following protocols are recommended. These are
designed to be self-validating controls.

Protocol A: Synthesis of 4-Butoxypiperidine Core

Objective: Create the ether-linked scaffold with high purity.
» Starting Material: Begin with N-Boc-4-hydroxypiperidine (commercially available).

e O-Alkylation (Williamson Ether Synthesis):

o

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry DMF.

[¢]

Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min.

o

Add 1-Bromobutane (1.2 eq) dropwise.

[e]

Critical Step: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

o Deprotection:
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o Treat the intermediate with TFA/DCM (1:1) at room temperature for 1 hour.

o Evaporate solvent and neutralize with saturated NaHCO3 to obtain 4-butoxypiperidine free
base.

o N-Substitution (Divergent Step):

o React the free base with various alkyl/aryl halides to generate the final library.

Protocol B: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Quantify IC50 values.
e Cell Line: HEK293 cells stably expressing hNav1.7.
» Solutions:
o Pipette (Intracellular): 140 mM CsF, 10 mM NacCl, 10 mM HEPES (pH 7.3).
o Bath (Extracellular): 140 mM NacCl, 3 mM KCI, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

e Protocol:

[¢]

Hold membrane potential at -100 mV.

[¢]

Depolarize to 0 mV for 20 ms to elicit peak current.

[e]

Apply test compound (4-butoxypiperidine derivative) via perfusion.

o

Validation: Use Tetrodotoxin (TTX) (1 uM) as a positive control for full block.
e Analysis: Fit concentration-response curves to the Hill equation to derive IC50.

Expert Commentary: Why 4-Butoxy?

In my experience optimizing piperidine-based anesthetics, the 4-butoxy group acts as a critical
"selectivity filter."
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» Shorter chains (Methoxy/Ethoxy): These are too hydrophilic. They wash out of the sodium
channel binding site too quickly, leading to poor duration of anesthesia.

e Longer chains (Hexyloxy/Octyloxy): These become "grease balls.” They get trapped in the
lipid bilayer and fail to reach the intracellular binding site efficiently. They also drastically
increase hERG liability (cardiotoxicity).

o The Butoxy Advantage: It provides just enough lipophilicity to anchor the molecule near the
channel fenestrations without compromising the kinetics of onset.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1461968#structure-activity-relationship-sar-of-4-
butoxypiperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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